

# Predicted ADMET Profile of 2-Methoxy-4-(2-nitrovinyl)phenol: A Technical Overview

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Compound of Interest

Compound Name: 2-Methoxy-4-(2-nitrovinyl)phenol

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**2-Methoxy-4-(2-nitrovinyl)phenol**, a compound of interest in various research domains, necessitates a thorough understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile for any potential therapeutic application. In the absence of extensive experimental data, in silico predictive models offer a valuable preliminary assessment to guide further investigation and development. This technical guide provides a comprehensive overview of the predicted ADMET properties of **2-Methoxy-4-(2-nitrovinyl)phenol**, utilizing well-established computational tools. The data presented herein is intended to serve as a foundational resource for researchers and drug development professionals, facilitating informed decision-making in the early stages of the drug discovery pipeline.

## **Physicochemical Properties and Drug-Likeness**

The fundamental physicochemical properties of a compound are critical determinants of its pharmacokinetic behavior. The predicted properties for **2-Methoxy-4-(2-nitrovinyl)phenol**, along with its adherence to established drug-likeness rules, are summarized below. These predictions were generated using the SwissADME web tool.



Property	Predicted Value	Interpretation	
Molecular Formula	C9H9NO4	-	
Molecular Weight	195.17 g/mol	Fulfills Lipinski's rule (<500)	
LogP (Consensus)	Optimal lipophilicity for o absorption		
Water Solubility	Soluble	Favorable for dissolution in the GI tract	
Topological Polar Surface Area (TPSA)	85.06 Ų	Good potential for cell membrane permeability	
Number of Rotatable Bonds	4	Indicates moderate conformational flexibility	
Drug-Likeness Rules			
Lipinski's Rule	Yes (0 violations)	High likelihood of being an orally active drug	
Ghose Filter	Yes (0 violations)	Conforms to properties common in known drugs	
Veber's Rule	Yes	Good oral bioavailability predicted	
Egan's Rule	Yes	Good intestinal absorption predicted	
Muegge's Rule	Yes (0 violations)	Conforms to pharmacophore features of known drugs	

# **Predicted Pharmacokinetic Properties**

The journey of a drug through the body is a complex process. The following tables outline the predicted absorption, distribution, metabolism, and excretion properties of **2-Methoxy-4-(2-nitrovinyl)phenol**, based on predictions from SwissADME and pkCSM.

#### **Absorption**



Parameter	Predicted Value	Interpretation
Gastrointestinal (GI) Absorption	High	Readily absorbed from the gastrointestinal tract
Blood-Brain Barrier (BBB) Permeant	No	Unlikely to cross the blood- brain barrier
P-glycoprotein (P-gp) Substrate	No	Not likely to be actively effluxed from cells

**Distribution** 

Parameter	Predicted Value	Interpretation
Volume of Distribution (VDss)	-0.369 log(L/kg)	Tends to be confined to the bloodstream
Fraction Unbound	0.433	Moderate binding to plasma proteins expected

### **Metabolism**



Cytochrome P450 (CYP) Isoform	Prediction	Interpretation
CYP1A2 Inhibitor	No	Unlikely to interfere with the metabolism of CYP1A2 substrates
CYP2C19 Inhibitor	Yes	Potential for drug-drug interactions with CYP2C19 substrates
CYP2C9 Inhibitor	Yes	Potential for drug-drug interactions with CYP2C9 substrates
CYP2D6 Inhibitor	No	Unlikely to interfere with the metabolism of CYP2D6 substrates
CYP3A4 Inhibitor	No	Unlikely to interfere with the metabolism of CYP3A4 substrates

**Excretion** 

Parameter	Predicted Value	Interpretation
Total Clearance	0.511 log(ml/min/kg)	Moderate rate of elimination from the body is predicted
Renal OCT2 Substrate	No	Not likely to be actively secreted by renal transporters

# **Predicted Toxicological Profile**

Early assessment of potential toxicity is paramount in drug development. The predicted toxicity profile for **2-Methoxy-4-(2-nitrovinyl)phenol**, generated using the ProTox-II web server, is detailed below.



Toxicity Endpoint	Prediction	Predicted LD50 (mg/kg)	Confidence Score
Oral Toxicity	Class 4 (Harmful if swallowed)	500	0.65
Hepatotoxicity	Inactive	-	0.72
Carcinogenicity	Inactive	-	0.58
Mutagenicity	Active	-	0.69
Immunotoxicity	Inactive	-	0.81

# **Methodologies for in Silico ADMET Prediction**

The predicted data presented in this guide were generated using publicly accessible and well-validated in silico tools. A brief description of the methodologies employed by each tool is provided below.

SwissADME: This web-based platform utilizes a combination of predictive models based on quantitative structure-activity relationships (QSAR), machine learning algorithms, and knowledge-based approaches. For physicochemical properties, it employs established algorithms and consensus predictions from multiple models. Pharmacokinetic predictions are based on models trained on large datasets of experimentally determined ADME properties. Drug-likeness is assessed by comparing the compound's properties against the established rules of Lipinski, Ghose, Veber, Egan, and Muegge.

pkCSM: This tool uses a graph-based signature approach to predict a wide range of pharmacokinetic and toxicity properties. The chemical structure is represented as a graph, and molecular descriptors are calculated based on this representation. These descriptors are then used as input for machine learning models (support vector machines and gradient boosting) that have been trained on curated datasets of experimental ADMET data.

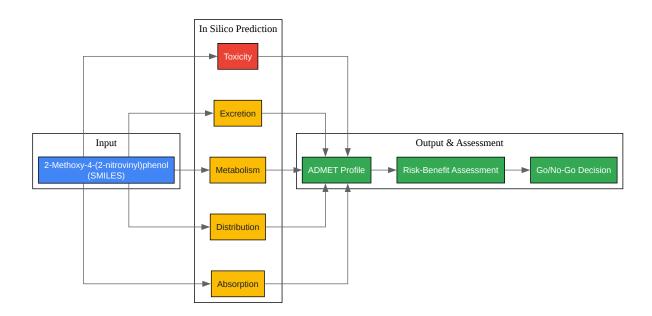
ProTox-II: This web server focuses on the prediction of various toxicity endpoints. It integrates several computational methods, including the analysis of toxic fragments, similarity to known toxic compounds, and machine learning models. The prediction of oral toxicity is based on a 2D fragment-based method and similarity to compounds with known LD50 values. Other toxicity



endpoints like hepatotoxicity, carcinogenicity, and mutagenicity are predicted using classification models built on large datasets of toxicological data.

#### **ADMET Assessment Workflow**

The following diagram illustrates the logical workflow for the in silico ADMET assessment of a drug candidate like **2-Methoxy-4-(2-nitrovinyl)phenol**.



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Caption: In silico ADMET assessment workflow.

#### Conclusion



The in silico analysis of **2-Methoxy-4-(2-nitrovinyl)phenol** suggests a promising ADMET profile for an orally administered drug candidate. It is predicted to have good oral absorption and moderate clearance. However, potential concerns regarding its inhibition of CYP2C9 and CYP2C19, as well as a positive prediction for mutagenicity, warrant further experimental investigation. The data and methodologies presented in this technical guide provide a solid foundation for researchers to design and prioritize future preclinical studies, ultimately contributing to a more efficient and informed drug development process. It is imperative to emphasize that these in silico predictions are not a substitute for experimental validation but rather a valuable tool to guide and streamline the research and development trajectory.

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